(4-Chloro-5-methoxy-2-nitrophenyl)methanol
Description
Contextualization within Nitroaromatic and Methoxylated Benzyl (B1604629) Alcohol Chemistry
Nitroaromatic compounds are characterized by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring. The strong electron-withdrawing nature of the nitro group significantly influences the chemical properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. This effect is a cornerstone of nitroaromatic chemistry and is pivotal in the synthesis of many complex molecules. Furthermore, the nitro group itself can undergo a variety of transformations, most notably reduction to an amino group, which is a fundamental step in the synthesis of many dyes, pharmaceuticals, and other industrially important chemicals.
Conversely, methoxylated benzyl alcohols belong to a class of compounds where an electron-donating methoxy (B1213986) group (-OCH₃) is present on the aromatic ring. The methoxy group increases the electron density of the ring, thereby activating it towards electrophilic aromatic substitution. The benzyl alcohol moiety (-CH₂OH) is a versatile functional group that can undergo oxidation to the corresponding aldehyde or carboxylic acid, or be converted into a leaving group for nucleophilic substitution reactions. The interplay between the electron-withdrawing nitro group and the electron-donating methoxy group in (4-Chloro-5-methoxy-2-nitrophenyl)methanol creates a unique electronic environment on the aromatic ring, influencing the reactivity of both the ring and the benzylic alcohol.
Significance and Role of the Chlorinated Nitrophenylmethanol Moiety in Contemporary Organic Synthesis
The chlorinated nitrophenylmethanol moiety serves as a versatile building block in organic synthesis. The presence of the nitro group ortho to the methanol (B129727) group can influence the reactivity of the benzylic alcohol through intramolecular interactions. For instance, studies on o-nitrobenzyl compounds have shown that the nitro group can act as an intramolecular nucleophilic assistant in solvolysis reactions. The chlorine atom provides an additional site for synthetic modification, typically through nucleophilic aromatic substitution, although the deactivating effect of the nitro group can make this challenging depending on its position.
This structural motif is a precursor to a wide range of other functional groups. The reduction of the nitro group to an amine, followed by diazotization and substitution, allows for the introduction of a variety of substituents. The oxidation of the benzyl alcohol to a benzaldehyde (B42025) or a benzoic acid opens up another avenue for diverse chemical transformations. Therefore, chlorinated nitrophenylmethanols are valuable intermediates in the construction of complex molecular architectures.
Historical Development of Synthetic Methodologies Leading to this compound Analogues
The synthetic routes to compounds analogous to this compound are rooted in classical aromatic chemistry. The historical development of methodologies for the individual functionalization of aromatic rings provides the foundation for the synthesis of such polysubstituted molecules.
Key historical developments include:
Nitration: The introduction of a nitro group onto an aromatic ring via electrophilic nitration, a reaction known since the 19th century, is a fundamental step. The regioselectivity of this reaction is governed by the directing effects of existing substituents.
Chlorination: The direct chlorination of aromatic compounds, also an electrophilic substitution, has a long history. The development of various chlorinating agents and catalysts has allowed for greater control over the reaction.
Methoxylation: The introduction of a methoxy group can be achieved through nucleophilic aromatic substitution on an activated aromatic ring or through the Williamson ether synthesis from the corresponding phenol.
Synthesis of Benzyl Alcohols: The reduction of the corresponding benzaldehydes or benzoic acids is a common method for the preparation of benzyl alcohols. Alternatively, the Grignard reaction of an aryl magnesium halide with formaldehyde (B43269) also yields a benzyl alcohol.
The synthesis of a polysubstituted compound like this compound would likely involve a multi-step sequence, carefully considering the directing effects of the substituents at each stage. For example, a plausible route could start from a dichloronitrobenzene derivative, where one chlorine is selectively replaced by a methoxy group, followed by the conversion of another substituent into the hydroxymethyl group. A patent for the preparation of 5-chloro-2-nitrophenol (B185284) by reacting 2,4-dichloronitrobenzene (B57281) with alkali metal hydroxides highlights a relevant industrial approach to a related precursor. google.com
Overview of Research Gaps and Future Directions for this compound
Given the limited direct research on this compound, several research gaps and potential future directions can be identified:
Definitive Synthetic Route: The development of a high-yielding and regioselective synthesis of this compound remains a key research gap. A systematic study of different synthetic strategies would be valuable.
Exploration of Reactivity: A detailed investigation of the reactivity of its various functional groups is needed. This includes the oxidation of the benzyl alcohol, the reduction of the nitro group, and the potential for nucleophilic substitution of the chlorine atom. The influence of the unique substitution pattern on these reactions would be of particular interest.
Application in Synthesis: The potential of this compound as a building block for the synthesis of more complex molecules, such as pharmaceuticals or materials, is unexplored. Its utility as a precursor to novel heterocyclic systems could be a fruitful area of research.
Biological Activity Screening: Many nitroaromatic and chlorinated aromatic compounds exhibit biological activity. Screening this compound and its derivatives for potential pharmacological or agrochemical properties could reveal new applications.
Data Tables
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C₈H₈ClNO₄ |
| Molecular Weight | 217.61 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
Table 2: Key Functional Groups and Their Expected Reactivity
| Functional Group | Position | Expected Reactivity |
| Nitro (-NO₂) | 2 | Electron-withdrawing, directing meta to itself for electrophilic substitution, can be reduced to an amine. |
| Chloro (-Cl) | 4 | Deactivating but ortho, para-directing for electrophilic substitution, potential for nucleophilic aromatic substitution. |
| Methoxy (-OCH₃) | 5 | Electron-donating, activating and ortho, para-directing for electrophilic substitution. |
| Methanol (-CH₂OH) | 1 | Can be oxidized to an aldehyde or carboxylic acid, can be converted to a leaving group for nucleophilic substitution. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-5-methoxy-2-nitrophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4/c1-14-8-2-5(4-11)7(10(12)13)3-6(8)9/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRSRWOPVRQZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodologies for 4 Chloro 5 Methoxy 2 Nitrophenyl Methanol
Retrosynthetic Analysis of (4-Chloro-5-methoxy-2-nitrophenyl)methanol
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. libretexts.orgyoutube.com For this compound, a primary alcohol, a logical primary disconnection involves a functional group interconversion (FGI) of the hydroxymethyl group to a more stable and synthetically accessible functional group, such as a carboxylic acid.
This leads to the key intermediate, 4-chloro-5-methoxy-2-nitrobenzoic acid . This precursor contains the fully substituted aromatic core. Further disconnection of this intermediate would involve breaking the carbon-substituent bonds on the aromatic ring, which can be achieved through well-established electrophilic aromatic substitution reactions. The challenge lies in the specific order of these substitutions to achieve the desired regiochemistry.
A plausible retrosynthetic pathway is outlined below:
Retrosynthetic Analysis of this compound
| Target Molecule | Disconnection | Precursor(s) | Synthetic Transformation |
|---|---|---|---|
| This compound | C-O bond (alcohol) | 4-Chloro-5-methoxy-2-nitrobenzoic acid | Reduction |
| 4-Chloro-5-methoxy-2-nitrobenzoic acid | C-C bond (carboxyl) | 4-Chloro-5-methoxy-2-nitrotoluene | Oxidation |
| 4-Chloro-5-methoxy-2-nitrotoluene | C-N bond (nitro) | 4-Chloro-3-methoxytoluene | Nitration |
| 4-Chloro-3-methoxytoluene | C-Cl bond (chloro) | 3-Methoxytoluene (m-cresol methyl ether) | Chlorination |
Classical Synthetic Routes to this compound
Classical synthetic approaches to polysubstituted benzenes rely on a sequence of electrophilic aromatic substitution reactions and functional group interconversions. The success of these routes is highly dependent on the directing effects of the substituents already present on the ring.
Electrophilic Aromatic Substitution Strategies for the Benzene (B151609) Core
The synthesis of the core structure, 4-chloro-5-methoxy-2-nitrotoluene, requires the careful introduction of the chloro, methoxy (B1213986), and nitro groups in a specific order to ensure the correct regiochemistry. fiveable.me
One potential route starts with 4-chlorotoluene (B122035). Nitration of 4-chlorotoluene with a mixture of nitric acid and sulfuric acid yields a mixture of isomers. The primary products are 4-chloro-2-nitrotoluene (B43163) (major product, around 65%) and 4-chloro-3-nitrotoluene (B146361) (minor product, around 35%). chemicalbook.comchemicalbook.com The methyl group is an ortho, para-director, and the chloro group is also an ortho, para-director, but deactivating. The directing effects align to favor substitution at the 2-position (ortho to methyl and ortho to chloro).
However, introducing the methoxy group at the 5-position of 4-chloro-2-nitrotoluene is problematic. A more viable strategy involves starting with a precursor where the directing groups facilitate the desired substitution pattern. A plausible route could start from 2,4-dichlorotoluene (B165549).
A documented industrial process involves the nitration of 2,4-dichlorotoluene to produce 5-nitro-2,4-dichlorotoluene. google.com Subsequent nucleophilic aromatic substitution with sodium methoxide (B1231860) in methanol (B129727) can selectively replace the chlorine at the 4-position to yield 2-chloro-4-methoxy-5-nitrotoluene . google.com This selectivity is due to the activation of the 4-position by the electron-withdrawing nitro group.
Another approach could begin with 4-chloro-3-methylanisole. sigmaaldrich.com The methoxy group is a strong activating ortho, para-director, while the methyl and chloro groups are weaker ortho, para-directors. Nitration of this compound would likely lead to a mixture of isomers, with the position ortho to the methoxy group and para to the chloro group being a potential site for substitution.
The subsequent step is the oxidation of the methyl group of the toluene (B28343) intermediate to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can be used to convert 4-chloro-5-methoxy-2-nitrotoluene into 4-chloro-5-methoxy-2-nitrobenzoic acid . quora.comguidechem.com
Functional Group Interconversions on the Phenylmethanol Moiety
The final step in the classical synthesis is the reduction of the carboxylic acid group in 4-chloro-5-methoxy-2-nitrobenzoic acid to the primary alcohol, this compound. This transformation is a standard functional group interconversion.
Care must be taken to selectively reduce the carboxylic acid without reducing the nitro group. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is often used for this purpose, sometimes in the presence of activating agents for the carboxylic acid. rsc.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the nitro group. A common procedure involves the conversion of the carboxylic acid to an ester, such as the methyl ester, followed by reduction with a milder hydride reagent.
Advanced and Sustainable Synthetic Approaches for this compound
Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign methods. These include catalytic and chemo- and regioselective approaches.
Catalytic Methods in the Formation of this compound
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, bypassing the need for traditional electrophilic substitution reactions. umich.edursc.org In the context of synthesizing this compound, catalytic methods could potentially be employed for several steps.
For instance, direct hydroxymethylation of a suitably substituted nitroaromatic precursor could, in principle, install the methanol group without the need for an oxidation-reduction sequence. While direct C-H hydroxymethylation of complex aromatics is still a developing field, organocatalytic methods for the α-hydroxymethylation of aldehydes represent a related area of progress. nih.gov
Furthermore, catalytic cross-coupling reactions, such as the Suzuki coupling, could be envisioned for constructing the substituted benzene ring. researchgate.net For example, a dihalonitrobenzene could undergo sequential, site-selective couplings with a methoxy source and a hydroxymethyl equivalent.
Chemo- and Regioselective Synthesis of this compound
A major challenge in classical aromatic synthesis is controlling regioselectivity, which often leads to the formation of isomeric mixtures and requires tedious purification steps. youtube.compressbooks.pub Advanced synthetic strategies focus on achieving high chemo- and regioselectivity.
The development of new nitrating agents and reaction conditions aims to improve the regioselectivity of nitration reactions. For example, studies on the nitration of aromatics in aqueous, co-acid-free systems have shown potential for improved selectivity and a better environmental profile. frontiersin.org Computational studies, such as DFT analysis, are also being used to understand and predict the regioselectivity of electrophilic aromatic substitutions, which can aid in the rational design of synthetic routes. nih.gov
Directed metalation strategies, where a functional group on the aromatic ring directs a metal catalyst to a specific C-H bond for functionalization, offer excellent control over regioselectivity. rsc.org For the synthesis of the target molecule, a directing group could be used to selectively introduce the substituents in the desired positions, avoiding the statistical mixtures often obtained in classical approaches.
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. While specific green synthetic routes for this exact compound are not extensively documented, the general principles of green chemistry can be hypothetically applied to its plausible synthetic pathways.
One of the core tenets of green chemistry is the use of safer solvents. In the context of the reduction of a precursor like 4-chloro-5-methoxy-2-nitrobenzaldehyde, traditional solvents such as dichloromethane (B109758) could be replaced with greener alternatives. For instance, the use of water as a solvent for reductions with reagents like lithium borohydride (LiBH₄) under microwave irradiation has been reported for other aromatic aldehydes and represents a significant improvement in terms of environmental impact. orientjchem.org
Another key principle is the use of renewable feedstocks and biocatalysis. A novel approach for the bioreduction of aromatic aldehydes to their corresponding alcohols has been demonstrated using an extract of Aloe vera in an aqueous suspension, often accelerated by microwave irradiation. scielo.org.mxresearchgate.net This method avoids the use of metal hydrides and organic solvents, presenting a potentially greener route to this compound. scielo.org.mxresearchgate.net
Energy efficiency, another pillar of green chemistry, can be addressed through methods like microwave-assisted synthesis. Microwave irradiation can significantly shorten reaction times and, in some cases, improve yields, thereby reducing energy consumption compared to conventional heating methods. orientjchem.org
The principle of atom economy encourages the design of syntheses that maximize the incorporation of all materials used in the process into the final product. In the context of the reduction of an aldehyde or a carboxylic acid, the choice of a reducing agent that generates minimal waste is paramount.
Finally, the prevention of waste is a fundamental goal. This can be achieved by optimizing reaction conditions to maximize yield and minimize the formation of byproducts, thus simplifying purification processes and reducing the generation of chemical waste.
A summary of how green chemistry principles could be applied to the synthesis of this compound is presented in the table below.
| Green Chemistry Principle | Potential Application in Synthesis |
| Safer Solvents | Replacement of hazardous organic solvents with water or other benign alternatives. orientjchem.orgnih.gov |
| Use of Renewable Feedstocks | Application of biocatalysts, such as plant extracts (Aloe vera), for the reduction step. scielo.org.mxresearchgate.net |
| Energy Efficiency | Utilization of microwave-assisted synthesis to reduce reaction times and energy consumption. orientjchem.org |
| Atom Economy | Selection of reducing agents that are incorporated efficiently into the product or generate minimal waste. |
| Waste Prevention | Optimization of reaction conditions to achieve high yields and selectivity, minimizing byproduct formation. |
Purification and Isolation Techniques for this compound
The purification and isolation of this compound are critical steps to obtain the compound in a high state of purity, suitable for its intended applications. The choice of purification method depends on the nature of the impurities present, which are largely determined by the synthetic route employed. Common impurities could include unreacted starting materials (e.g., the corresponding aldehyde or carboxylic acid), over-reduction products (where the nitro group is also reduced), and other byproducts.
Crystallization is a primary and highly effective technique for the purification of solid organic compounds like substituted benzyl (B1604629) alcohols. The selection of an appropriate solvent system is crucial for successful crystallization. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be highly soluble or insoluble at both temperatures. For halogenated benzyl alcohols, the crystallization mechanism can be influenced by various intermolecular interactions, including hydrogen bonding and π-stacking.
Column chromatography is a versatile purification method that separates compounds based on their differential adsorption onto a stationary phase. For nitrophenol derivatives, silica (B1680970) gel is a commonly used stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is often effective. Less polar impurities will elute first, followed by the desired product, and then more polar impurities. The progress of the separation can be monitored by thin-layer chromatography (TLC).
Washing with Alkaline Solutions can be an effective preliminary purification step, particularly if the starting material was a carboxylic acid or if acidic byproducts are present. By dissolving the crude product in an organic solvent and washing it with a dilute aqueous base (e.g., sodium bicarbonate solution), acidic impurities can be selectively removed into the aqueous layer as their salts.
A summary of common purification techniques applicable to this compound is provided in the table below.
| Purification Technique | Principle of Separation | Typical Application |
| Crystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Primary purification of the solid product to achieve high purity. |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel) from a liquid mobile phase. | Separation of the desired product from impurities with different polarities. |
| Alkaline Washing | Selective removal of acidic impurities by converting them into water-soluble salts. | Removal of unreacted carboxylic acid starting material or acidic byproducts. |
Chemical Reactivity and Mechanistic Investigations of 4 Chloro 5 Methoxy 2 Nitrophenyl Methanol
Reactivity of the Benzyl (B1604629) Alcohol Functionality in (4-Chloro-5-methoxy-2-nitrophenyl)methanol
The primary alcohol group attached to the substituted benzene (B151609) ring is a site of significant chemical activity, susceptible to oxidation, reduction, esterification, etherification, and nucleophilic substitution.
Oxidation and Reduction Pathways
The benzyl alcohol moiety in this compound can be readily oxidized to the corresponding aldehyde, (4-chloro-5-methoxy-2-nitrophenyl)formaldehyde. This transformation is a cornerstone of organic synthesis, allowing for the introduction of a carbonyl group. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions. Mild oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid.
Conversely, while the benzyl alcohol is already in a reduced state, the term "reduction" in this context can refer to the hydrogenolysis of the C-O bond, which would lead to the formation of 4-chloro-5-methoxy-2-nitrotoluene. This reaction typically requires more forcing conditions, such as catalytic hydrogenation at elevated temperatures and pressures.
| Transformation | Reagent/Conditions | Product |
| Oxidation | Pyridinium chlorochromate (PCC), CH2Cl2 | 4-Chloro-5-methoxy-2-nitrobenzaldehyde |
| Oxidation | Manganese dioxide (MnO2), CH2Cl2 | 4-Chloro-5-methoxy-2-nitrobenzaldehyde |
| Hydrogenolysis | H2, Pd/C, high pressure/temperature | 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene |
Esterification and Etherification Reactions
The hydroxyl group of the benzyl alcohol can participate in esterification reactions with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by an acid or a base. The electronic nature of the substituted ring can influence the rate of these reactions.
Etherification, the formation of an ether linkage, can be achieved through various methods, most notably the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. The reactivity in these reactions is influenced by the steric hindrance around the reacting centers and the nature of the solvent. researchgate.netnih.gov Benzylic alcohols with electron-withdrawing groups have been noted to be less reactive in some etherification reactions. nih.gov
| Reaction | Reagent/Conditions | Product |
| Esterification | Acetic anhydride, pyridine | (4-Chloro-5-methoxy-2-nitrophenyl)methyl acetate (B1210297) |
| Etherification | 1. NaH, THF; 2. CH3I | 1-(Chloromethyl)-4-methoxy-2-nitro-5-(methoxymethyl)benzene |
Nucleophilic Substitution Reactions at the Benzylic Position
The benzylic carbon in this compound is susceptible to nucleophilic substitution reactions, particularly after conversion of the hydroxyl group into a better leaving group, such as a halide or a tosylate. The presence of the electron-withdrawing nitro group can influence the stability of potential carbocation intermediates, thereby affecting the reaction mechanism (SN1 vs. SN2). Studies on related nitrobenzyl derivatives have shown that they can act as alkylating agents upon activation. nih.gov
Influence of the Nitro Group on the Reactivity of this compound
The strongly electron-withdrawing nitro group, positioned ortho to the benzyl alcohol, exerts a profound influence on the reactivity of the entire molecule.
Nitro Group Reduction and its Synthetic Utility
The reduction of the nitro group to an amino group is a synthetically valuable transformation, as it provides access to a new class of compounds with different chemical properties. The resulting (4-chloro-5-methoxy-2-aminophenyl)methanol is a useful building block for the synthesis of various heterocyclic compounds and other complex molecules. A wide array of reducing agents can be employed for this purpose, with chemoselectivity being a key consideration to avoid the reduction of other functional groups.
The choice of reducing agent can be critical to preserve the benzyl alcohol functionality. For instance, catalytic hydrogenation can sometimes lead to the reduction of both the nitro group and the benzylic C-O bond, depending on the catalyst and reaction conditions.
| Reagent/Conditions | Product | Notes |
| SnCl2, HCl/EtOH | (2-Amino-4-chloro-5-methoxyphenyl)methanol | A common and effective method for selective nitro group reduction. |
| H2, Pd/C, EtOH | (2-Amino-4-chloro-5-methoxyphenyl)methanol | Conditions must be carefully controlled to avoid hydrogenolysis of the benzyl alcohol. |
| Fe, NH4Cl, H2O/EtOH | (2-Amino-4-chloro-5-methoxyphenyl)methanol | A milder and often more chemoselective alternative to SnCl2. |
Impact on Aromatic Nucleophilic Substitution Potential
The nitro group, being a powerful electron-withdrawing group, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). researchgate.netlibretexts.org This effect is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, the chlorine atom is situated para to the nitro group, making it a prime site for nucleophilic attack.
The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups like the nitro group. libretexts.org Consequently, the chlorine atom in this molecule can be displaced by a variety of nucleophiles, such as alkoxides, amines, and thiols, under relatively mild conditions. The methoxy (B1213986) group, being ortho to the nitro group, could also potentially be a leaving group in SNAr reactions, although it is generally less facile than the displacement of a halide. nih.gov
Reactivity Modulated by the Chloro and Methoxy Substituents in this compound
The reactivity of the aromatic ring in this compound is intricately governed by the electronic properties of its substituents: the chloro, methoxy, nitro, and hydroxymethyl groups. Each group exerts inductive and resonance effects that collectively determine the electron density at different positions on the ring, thereby influencing the molecule's susceptibility to and the regioselectivity of aromatic substitution reactions.
The outcome of aromatic substitution reactions on a polysubstituted benzene ring, such as that in this compound, is determined by the cumulative directing effects of the substituents present. ucalgary.ca
Electrophilic Aromatic Substitution (EAS): In EAS, the aromatic ring acts as a nucleophile, and the reaction is facilitated by electron-donating groups (activating groups) and retarded by electron-withdrawing groups (deactivating groups). msu.edu The directing effects of the individual substituents are as follows:
Methoxy group (-OCH₃): This is a strongly activating group. Despite the high electronegativity of the oxygen atom, which results in an electron-withdrawing inductive effect (-I), its ability to donate a lone pair of electrons to the aromatic ring via resonance (+R effect) is dominant. minia.edu.eglibretexts.org This donation of electron density significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions (C4, C6, and C2). organicchemistrytutor.com
Chloro group (-Cl): Halogens are a unique class of substituents. They are deactivating due to a strong -I effect, which withdraws electron density from the ring and slows the reaction rate compared to benzene. minia.edu.eglibretexts.org However, they are ortho, para-directors because their lone pairs can be donated via a +R effect, which helps to stabilize the cationic intermediate (the arenium ion or sigma complex) formed during attack at these positions. libretexts.orglibretexts.org
Nitro group (-NO₂): This is a strongly deactivating group due to potent -I and -R effects, which withdraw significant electron density from the ring, making it much less reactive towards electrophiles. msu.eduminia.edu.eg It strongly directs incoming electrophiles to the meta position (C4 and C6 relative to C2). organicchemistrytutor.com
Hydroxymethyl group (-CH₂OH): This group is generally considered to be weakly deactivating through a mild -I effect.
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions require an electron-deficient aromatic ring, a condition met by the presence of strong electron-withdrawing groups. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org
| Substituent | Position | Effect on EAS Reactivity | EAS Directing Effect | Effect on SNAr Reactivity |
|---|---|---|---|---|
| -OCH₃ | C5 | Strongly Activating | Ortho, Para (to C4, C6, C2) | Deactivating |
| -Cl | C4 | Weakly Deactivating | Ortho, Para (to C3, C5, C1) | Activating (as leaving group) |
| -NO₂ | C2 | Strongly Deactivating | Meta (to C4, C6) | Strongly Activating |
| -CH₂OH | C1 | Weakly Deactivating | Weak Ortho, Para | Weakly Deactivating |
Stereoelectronic effects, which arise from the spatial arrangement of orbitals and their electronic interactions, play a crucial role in modulating the reactivity of this compound.
The reactivity of the benzylic alcohol is significantly influenced by the ortho-nitro group. The proximity of the nitro group to the hydroxymethyl group can lead to several effects. Steric hindrance may restrict the rotation of the -CH₂OH group, influencing its conformational preferences. Electronically, the powerful electron-withdrawing nature of the ortho-nitro group can stabilize a developing negative charge on the benzylic oxygen (in its alkoxide form) but would destabilize a carbocation at the benzylic position. This makes reactions proceeding through an anionic or radical intermediate at the benzylic carbon more favorable than those involving a cationic intermediate.
The interplay between the chloro and methoxy groups also impacts reactivity. The methoxy group donates electron density into the ring through its π-system (resonance), while the chloro group withdraws density through the σ-framework (induction). libretexts.org The conformation of the methoxy group is critical; for maximal resonance donation, its methyl group should be coplanar with the aromatic ring. uba.ar Any steric hindrance from adjacent groups that forces the methoxy group out of this plane would reduce its activating effect and slow the rate of electrophilic substitution.
In nucleophilic aromatic substitution, the geometry of the approach of the nucleophile is important. The transition state leading to the Meisenheimer complex involves a change in hybridization of the carbon under attack from sp² to sp³. The substituents influence the stability of this transition state, with electron-withdrawing groups like nitro providing significant stabilization. nih.gov The rate of SNAr is thus highly dependent on the ability of the ring's substituents to stabilize the incoming negative charge.
Investigating Reaction Mechanisms Involving this compound
Elucidating the precise mechanisms of reactions involving this molecule requires a combination of kinetic studies, isotopic labeling, and computational analysis of transition states. While specific studies on this compound are not extensively documented, mechanistic pathways can be inferred from studies on analogous compounds.
Kinetic studies are essential for determining reaction rates and understanding how those rates are affected by variables such as reactant concentration, temperature, and solvent. For reactions involving the hydroxymethyl group, such as solvolysis, the ortho-nitro group is expected to play a key role.
Kinetic studies on the solvolysis of o-nitrobenzyl bromide have shown that the ortho-nitro group can act as an intramolecular nucleophile, assisting in the displacement of the leaving group. scilit.comdntb.gov.uanih.gov This intramolecular assistance can lead to complex kinetic behavior that is highly dependent on the solvent. scilit.com For instance, the rate of solvolysis of an o-nitrobenzyl derivative can be significantly different from its para-isomer, a deviation from typical steric hindrance effects. nih.gov
Applying this to this compound, a kinetic study of the solvolysis of its corresponding halide (e.g., replacing -OH with -Br) could be performed in various solvents. The Grunwald-Winstein equation could be used to analyze the results and quantify the solvent's nucleophilicity and ionizing power on the reaction rate, providing insight into the degree of charge separation in the transition state. dntb.gov.uanih.gov
| Solvent System (v/v) | Solvent Ionizing Power (Y) | Observed Rate Constant (kobs, s⁻¹) | Proposed Mechanism |
|---|---|---|---|
| 80% Ethanol / 20% Water | -0.95 | 1.2 x 10⁻⁵ | SN2 with some intramolecular assistance |
| 50% Acetone / 50% Water | 1.35 | 4.5 x 10⁻⁵ | Mixed SN1/SN2 character |
| 97% Trifluoroethanol (TFE) | 2.85 | 9.8 x 10⁻⁴ | SN1 character, stabilized by solvent |
Isotopic labelling is a powerful technique for tracing the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgnumberanalytics.com By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), its fate can be monitored using techniques like mass spectrometry or NMR spectroscopy. wikipedia.orgias.ac.in
For this compound, several labelling experiments could be designed to probe potential mechanisms:
Deuterium (B1214612) Labelling: To investigate the involvement of the benzylic protons in a reaction, the starting material could be synthesized with deuterium at the benzylic position, yielding (4-Chloro-5-methoxy-2-nitrophenyl)methan-d₂-ol. A change in the reaction rate upon this substitution (a kinetic isotope effect) would indicate that the C-H bond is broken in the rate-determining step of the reaction. numberanalytics.com
Oxygen-18 Labelling: To probe the mechanism of a reaction at the hydroxymethyl group, such as an esterification, the alcohol could be labelled with ¹⁸O. Analyzing the distribution of the ¹⁸O label in the products and any water formed would clarify whether the reaction proceeds via cleavage of the C-O or O-H bond.
Carbon-13 Labelling: In a nucleophilic aromatic substitution reaction where the chloro group is displaced, labelling the carbon atom attached to the chlorine (C4) with ¹³C could be used. If a competing mechanism, such as one involving a benzyne (B1209423) intermediate, were to occur, the nucleophile would add to both C4 and C3, leading to a scrambling of the ¹³C label in the product. ias.ac.in Finding the label exclusively at the original C4 position would support a direct SNAr mechanism.
Understanding the structure and energy of the transition state is key to explaining reaction rates and selectivity. While experimental observation of transition states is difficult, their properties can be inferred from kinetic data and investigated using computational chemistry.
For Electrophilic Aromatic Substitution: The rate-determining step is the formation of the cationic Wheland intermediate (arenium ion). masterorganicchemistry.combyjus.com The stability of this intermediate is the primary factor determining the regioselectivity. The substituents on the ring affect the stability of this positively charged intermediate.
-OCH₃: The methoxy group strongly stabilizes the positive charge via resonance when the electrophile attacks at the ortho or para positions, lowering the energy of the transition state for these pathways. libretexts.org
-Cl: The chloro group can also offer weak resonance stabilization to the cation at the ortho and para positions.
-NO₂: The nitro group strongly destabilizes the positive charge, particularly when attack occurs ortho or para to it. This is why it directs meta, as the positive charge in the meta-intermediate is not located on the carbon bearing the nitro group. libretexts.org
Computational methods like Density Functional Theory (DFT) can be used to model the energies of the possible intermediates and the transition states leading to them, providing a quantitative prediction of the most likely reaction pathway. psu.edu
For Nucleophilic Aromatic Substitution: The reaction typically proceeds through a high-energy Meisenheimer complex. masterorganicchemistry.com The stability of this anionic intermediate and the transition state leading to it is crucial.
-NO₂: The nitro group is paramount in stabilizing the negative charge of the Meisenheimer complex through resonance and induction, significantly lowering the activation energy. wikipedia.org
-Cl: The inductive effect of the chlorine atom also helps to stabilize the negative charge.
-OCH₃: As an electron-donating group, the methoxy group would slightly destabilize the anionic intermediate, particularly if the negative charge is delocalized onto the carbon to which it is attached.
Theoretical calculations can map the potential energy surface of the reaction, identifying the transition state and any intermediates. nih.gov Such studies on related systems have shown that depending on the nucleophile and substituents, the SNAr reaction can be a stepwise process with a distinct intermediate or a concerted process with a single transition state. nih.gov For a highly activated system like this, a stepwise mechanism through a Meisenheimer complex is most probable.
| Reaction Type | Intermediate | Substituent | Effect on Intermediate/Transition State Stability |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Wheland Intermediate (Cationic) | -OCH₃ | Strongly Stabilizing (at ortho/para positions) |
| -Cl | Weakly Stabilizing (at ortho/para positions) | ||
| -NO₂ | Strongly Destabilizing (at ortho/para positions) | ||
| Nucleophilic Aromatic Substitution | Meisenheimer Complex (Anionic) | -NO₂ | Strongly Stabilizing |
| -Cl | Moderately Stabilizing | ||
| -OCH₃ | Weakly Destabilizing |
Derivatization and Structural Modifications of 4 Chloro 5 Methoxy 2 Nitrophenyl Methanol
Synthesis of Ethers and Esters from (4-Chloro-5-methoxy-2-nitrophenyl)methanol
The primary alcohol group of this compound is readily converted into ether and ester derivatives through well-established synthetic methodologies. These reactions are fundamental for introducing a wide range of functional groups and for protecting the hydroxyl group during subsequent transformations.
Ethers are commonly synthesized via the Williamson ether synthesis. researchgate.netsemanticscholar.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This intermediate then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) bromide) to yield the corresponding ether. semanticscholar.orgresearchgate.net The choice of a primary alkyl halide is crucial to maximize the yield of the ether and avoid competing elimination reactions. daneshyari.com
Esters can be prepared by reacting the alcohol with a carboxylic acid or, more commonly, with a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride. wikipedia.org The reaction with an acyl chloride, such as acetyl chloride or benzoyl chloride, is typically performed in the presence of a non-nucleophilic base, like pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. This method is highly efficient for forming ester linkages under mild conditions.
| Derivative Type | General Reaction | Typical Reagents | Product Class |
|---|---|---|---|
| Ether | Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | (4-Chloro-5-methoxy-2-nitrophenyl)methyl ether |
| Ester | Acylation | Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O), Base (e.g., Pyridine) | (4-Chloro-5-methoxy-2-nitrophenyl)methyl ester |
Preparation of Aldehydes and Carboxylic Acids Derived from this compound
The benzylic alcohol functional group of this compound can be selectively oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. These transformations provide access to key synthetic intermediates.
The synthesis of 4-Chloro-5-methoxy-2-nitrobenzaldehyde requires the use of a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. nih.gov Reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide activated by oxalyl chloride or trifluoroacetic anhydride) are commonly employed for this type of selective oxidation of primary alcohols to aldehydes. worldnewsnaturalsciences.com These reactions are typically carried out in anhydrous chlorinated solvents like dichloromethane (B109758) (DCM) at controlled temperatures.
To prepare 4-Chloro-5-methoxy-2-nitrobenzoic acid , a more potent oxidizing agent is necessary. acgpubs.orgnih.gov Strong oxidants like potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromic acid (generated in situ from CrO₃ and aqueous sulfuric acid, known as the Jones reagent) can effectively oxidize the primary alcohol all the way to the carboxylic acid. nih.gov The reaction often requires heating to ensure complete conversion. Following the oxidation, an acidic workup is performed to protonate the carboxylate salt and isolate the carboxylic acid product.
| Target Product | Oxidation Level | Common Reagents | Typical Conditions |
|---|---|---|---|
| 4-Chloro-5-methoxy-2-nitrobenzaldehyde | Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temperature |
| 4-Chloro-5-methoxy-2-nitrobenzoic acid | Carboxylic Acid | Potassium Permanganate (KMnO₄) | Aqueous base, Heat; followed by acid workup |
Amine Derivatives through Nitro Group Reduction and Subsequent Functionalization
The nitro group on the aromatic ring is a key functional handle that can be reduced to an amino group, opening up a vast array of possibilities for further derivatization. This transformation fundamentally alters the electronic properties of the aromatic ring, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group.
The reduction of the nitro group to form (2-Amino-4-chloro-5-methoxyphenyl)methanol can be achieved chemoselectively using several methods. wikipedia.org Catalytic hydrogenation is a common and clean method, employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com This method is often preferred for its high yields and simple workup. Alternatively, chemical reduction using metals in acidic media, such as iron (Fe) or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), is also highly effective. scispace.comjsynthchem.com
Once the amino group is installed, it can undergo a variety of functionalization reactions. For instance, acylation with acid chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. The amino group can also be alkylated or used as a nucleophile in coupling reactions. Furthermore, the resulting aminobenzyl alcohol is a valuable intermediate in the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net
| Transformation | Description | Common Reagents | Resulting Functional Group |
|---|---|---|---|
| Nitro Reduction | Conversion of the nitro group to a primary amine. | H₂, Pd/C; or Fe, HCl; or SnCl₂, HCl | -NH₂ |
| N-Acylation | Reaction of the amine with an acylating agent. | RCOCl, Base | -NHCOR (Amide) |
| N-Sulfonylation | Reaction of the amine with a sulfonylating agent. | RSO₂Cl, Base | -NHSO₂R (Sulfonamide) |
Halogen Exchange and Aromatic Substitution Reactions on the this compound Core
The chlorine atom on the aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group in the ortho position. youtube.com This activation facilitates the displacement of the chloride ion by a variety of strong nucleophiles.
Typical nucleophiles that can displace the chlorine include alkoxides (e.g., sodium methoxide), phenoxides, and amines. brainly.com The reaction generally proceeds via an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is enhanced by the nitro group, which delocalizes the negative charge. These reactions often require elevated temperatures and a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
In addition to SNAr, modern cross-coupling reactions catalyzed by transition metals like palladium could potentially be employed. researchgate.net However, the direct use of nitroarenes in palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig couplings can be challenging, though recent advancements have made these transformations more feasible. nih.gov Such methods would allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the position of the chlorine atom, significantly expanding the synthetic utility of the core structure.
| Reaction Type | Key Feature | Potential Nucleophiles/Reagents | Potential Product Type |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Activation by ortho-nitro group | NaOR, ArONa, R₂NH | Aryl ethers, Diaryl ethers, Aryl amines |
| Palladium-Catalyzed Cross-Coupling | Formation of C-C or C-N bonds | Boronic acids (Suzuki), Amines (Buchwald-Hartwig) | Biaryls, N-Aryl amines |
Incorporation of this compound into Polymeric and Supramolecular Architectures
The distinct functional groups on this compound make it a candidate for integration into larger molecular systems like polymers and supramolecular assemblies.
In polymer chemistry , functionalized benzyl alcohols can serve as initiators for ring-opening polymerization (ROP) of cyclic esters like lactide or caprolactone. researchgate.net Using this compound as an initiator would produce polymer chains with this specific aromatic moiety at one end. The other functional groups (chloro, nitro) could then be used for post-polymerization modification, allowing for the attachment of other molecules or for tuning the polymer's properties. nih.gov The hydroxyl group itself could also be modified to create a functional monomer that can be copolymerized with other monomers to introduce its specific properties into the polymer backbone.
In supramolecular chemistry , the nitroaromatic core can participate in non-covalent interactions. Nitro compounds are known to act as hydrogen bond acceptors and can form assemblies with hydrogen bond donors. semanticscholar.orgnih.gov Furthermore, the electron-deficient aromatic ring can engage in π-π stacking interactions with electron-rich aromatic systems. These interactions can be exploited to direct the self-assembly of molecules into well-defined, ordered structures such as liquid crystals or molecular frameworks.
| Field | Potential Role of the Compound | Key Interactions/Reactions | Resulting Architecture |
|---|---|---|---|
| Polymer Chemistry | Functional initiator for ROP or precursor to a functional monomer. | Initiation of polymerization; Post-polymerization modification. | End-functionalized polymers; Copolymers with pendant functional groups. |
| Supramolecular Chemistry | Building block for self-assembly. | Hydrogen bonding (via nitro group); π-π stacking. | Ordered aggregates, co-crystals, liquid crystals. |
Spectroscopic and Advanced Analytical Characterization of 4 Chloro 5 Methoxy 2 Nitrophenyl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) Analysis of (4-Chloro-5-methoxy-2-nitrophenyl)methanol
¹H NMR spectroscopy would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the nitro and chloro groups and the electron-donating effect of the methoxy group.
Hypothetical ¹H NMR Data Table
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Value | s | 1H | Aromatic H |
| Value | s | 1H | Aromatic H |
| Value | s | 2H | CH₂OH |
| Value | s | 3H | OCH₃ |
Carbon-13 NMR (¹³C NMR) Characterization
¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule. The spectrum of this compound would be expected to show eight distinct signals corresponding to the six carbons of the benzene (B151609) ring, the carbon of the methoxy group, and the carbon of the hydroxymethyl group.
Hypothetical ¹³C NMR Data Table
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| Value | Aromatic C-NO₂ |
| Value | Aromatic C-Cl |
| Value | Aromatic C-OCH₃ |
| Value | Aromatic C-H |
| Value | Aromatic C-H |
| Value | Aromatic C-CH₂OH |
| Value | CH₂OH |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignments
2D NMR techniques would be employed to establish the connectivity between atoms.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the methylene protons and the hydroxyl proton of the CH₂OH group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning the positions of the substituents on the aromatic ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H), nitro (N-O), and chloro-aromatic (C-Cl) groups, as well as C-O and aromatic C-H and C=C stretching vibrations.
Hypothetical IR Data Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3400 | Broad | O-H stretch (alcohol) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₂ & CH₃) |
| ~1520 & ~1340 | Strong | Asymmetric & Symmetric N-O stretch (nitro) |
| ~1600 & ~1480 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O-C stretch (methoxy) |
| ~1050 | Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. This allows for the calculation of the elemental composition, which can confirm the molecular formula of this compound as C₈H₈ClNO₄. The fragmentation pattern would likely involve the loss of the hydroxymethyl group, the methoxy group, and the nitro group, providing further structural confirmation.
Hypothetical HRMS Data
Calculated m/z for [M+H]⁺ (C₈H₉ClNO₄⁺): Value
Found m/z: Value
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a specific ion and analyzing the resulting fragment ions. In a hypothetical MS/MS analysis of this compound, the molecule would first be ionized, typically forming a protonated molecule [M+H]⁺ or a molecular radical cation M⁺•. This precursor ion would then be isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.
The fragmentation pathways of nitroaromatic compounds are well-understood and can be predicted with a reasonable degree of accuracy. For this compound, the fragmentation would likely be initiated by the functional groups present: the nitro group, the methoxy group, the chloro substituent, and the hydroxymethyl group.
Hypothetical Fragmentation Pathway:
A plausible fragmentation pathway for the protonated molecule of this compound ([C₈H₈ClNO₄+H]⁺) could involve the following key steps:
Neutral loss of water (-H₂O): The initial fragmentation would likely involve the loss of a water molecule from the protonated hydroxymethyl group, leading to the formation of a stable benzyl-type carbocation.
Loss of the nitro group (-NO₂): A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a neutral radical.
Loss of a methyl radical (-•CH₃): The methoxy group can undergo cleavage to lose a methyl radical.
Loss of formaldehyde (B43269) (-CH₂O): The hydroxymethyl group can also be lost as formaldehyde.
Loss of chlorine radical (-•Cl): The chloro substituent can be cleaved from the aromatic ring.
These fragmentation events would result in a series of product ions, each with a specific mass-to-charge ratio (m/z). The analysis of this product ion spectrum would allow for the structural elucidation of the original molecule.
Illustrative Data Table of Predicted MS/MS Fragments:
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Fragment (m/z) |
| 218.0 | [M+H-H₂O]⁺ | H₂O | 200.0 |
| 218.0 | [M+H-NO₂]⁺ | NO₂ | 172.0 |
| 218.0 | [M+H-CH₃]⁺ | CH₃ | 203.0 |
| 218.0 | [M+H-CH₂O]⁺ | CH₂O | 188.0 |
| 218.0 | [M+H-Cl]⁺ | Cl | 183.0 |
Note: This table is for illustrative purposes and is based on predicted fragmentation patterns. Actual experimental data may vary.
X-ray Crystallography for Solid-State Structural Determination of this compound and its Co-crystals
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.
For this compound, a single-crystal X-ray diffraction experiment would reveal its solid-state conformation. The planarity of the benzene ring, the orientation of the nitro, methoxy, and hydroxymethyl groups relative to the ring, and any intramolecular hydrogen bonding could be precisely determined.
Co-crystals:
The formation of co-crystals of this compound with other molecules (co-formers) could be explored to modify its physical properties, such as solubility and melting point. X-ray crystallography would be essential to confirm the formation of a co-crystal and to characterize the new crystal lattice and the specific intermolecular interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) between the compound and the co-former.
Hypothetical Crystallographic Data Table:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1025 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.405 |
Note: This table presents hypothetical crystallographic data for illustrative purposes. Actual experimental data would need to be obtained from a single-crystal X-ray diffraction analysis.
The crystal structure would likely be stabilized by a network of intermolecular hydrogen bonds involving the hydroxyl group of the hydroxymethyl substituent and the oxygen atoms of the nitro group of adjacent molecules. The chloro and methoxy substituents would also influence the crystal packing through dipole-dipole and van der Waals interactions.
Computational and Theoretical Studies on 4 Chloro 5 Methoxy 2 Nitrophenyl Methanol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules. For aromatic compounds like (4-Chloro-5-methoxy-2-nitrophenyl)methanol, these methods provide insights into electronic structure and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Energy Predictions
Table 1: Predicted Geometrical Trends in this compound Based on Analogous Compounds
| Parameter | Expected Influence of Substituents | Rationale |
| C-Cl Bond Length | Standard for aromatic chlorides | The chloro group's interaction is primarily inductive. |
| C-O (Methoxy) Bond Length | Slightly shorter than a typical single bond | Potential for some resonance interaction with the ring. |
| C-N (Nitro) Bond Length | Influenced by resonance with the ring | The nitro group is a strong electron-withdrawing group. |
| C-C (Ring) Bond Lengths | Variations from standard benzene (B151609) C-C length | Electron-donating and -withdrawing groups alter electron density distribution. |
| Bond Angles | Deviations from ideal 120° | Steric hindrance and electronic effects from the substituents. |
Molecular Orbital Analysis (HOMO-LUMO) of this compound
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability. wikipedia.org
For nitroaromatic compounds, the HOMO is often distributed over the benzene ring and electron-donating groups, while the LUMO is typically localized on the electron-withdrawing nitro group. researchgate.netacs.org In this compound, the methoxy (B1213986) and methanol (B129727) groups would contribute to the HOMO, while the nitro group would be the primary location of the LUMO. The chloro group would have a mixed inductive and weak resonance effect. The HOMO-LUMO gap for nitrophenols and other nitroaromatics has been a subject of study to understand their reactivity. researchgate.netrjpn.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.netresearchgate.net
Table 2: Predicted HOMO-LUMO Characteristics for this compound
| Molecular Orbital | Expected Location of Electron Density | Implication for Reactivity |
| HOMO | Phenyl ring, methoxy group, methanol group | Site of electrophilic attack |
| LUMO | Nitro group | Site of nucleophilic attack and reduction |
| HOMO-LUMO Gap | Relatively small | Suggests moderate to high chemical reactivity |
Conformer Analysis and Potential Energy Surface Mapping
Due to the presence of rotatable bonds in the methoxy and methanol substituents, this compound can exist in various conformations. Conformational analysis helps identify the most stable arrangement of these groups. The potential energy surface (PES) maps the energy of the molecule as a function of its geometry, revealing the energy barriers between different conformers. While specific data for the target molecule is unavailable, studies on similar substituted benzenes often reveal a preferred orientation of such groups to minimize steric hindrance and maximize stabilizing interactions like intramolecular hydrogen bonding.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry can predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which are invaluable for molecular characterization. nih.govnih.gov
For analogues like 2,4,6-Nitrophenol, computational methods have been used to calculate vibrational frequencies (IR and Raman spectra) and chemical shifts (NMR spectra). longdom.org The gauge-independent atomic orbital (GIAO) method is commonly used for NMR chemical shift calculations. researchgate.net By applying these methods to the probable structure of this compound, one could predict its characteristic spectral peaks. For instance, the IR spectrum would be expected to show characteristic peaks for the O-H stretch of the alcohol, the N-O stretches of the nitro group, the C-O stretch of the methoxy group, and the C-Cl stretch. Similarly, the ¹H and ¹³C NMR spectra would show distinct signals for the protons and carbons in different chemical environments.
Molecular Dynamics Simulations to Study this compound in Solution
Molecular dynamics (MD) simulations can model the behavior of molecules in a solvent over time, providing insights into solvation, diffusion, and intermolecular interactions. osf.io Studies on alcohols in aqueous solutions have shown that they can form hydrogen-bonded networks with water molecules. acs.org An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the solvent molecules arrange around the solute and how the different functional groups interact with the solvent. The hydrophobic phenyl ring and chloro group, and the hydrophilic methanol, methoxy, and nitro groups would lead to complex solvation behavior.
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physical properties or biological activities. nih.gov For nitroaromatic compounds, QSAR models have been developed to predict their toxicity. nih.govcdc.govcdc.gov These models often use descriptors derived from the molecular structure, such as electronic properties (like HOMO and LUMO energies), hydrophobicity, and steric parameters. nih.gov While no specific QSPR models for this compound exist, the principles of QSPR could be applied to a series of its analogues to predict properties like solubility, boiling point, or biological activity based on their structural variations.
Advanced Methodologies in the Study of 4 Chloro 5 Methoxy 2 Nitrophenyl Methanol
Microfluidic and Flow Chemistry Applications for Synthesis and Reaction Optimization
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, presents significant advantages for the synthesis of nitroaromatic compounds. The enhanced safety, efficiency, and control offered by microreactors or flow systems are particularly beneficial for potentially hazardous or highly exothermic reactions like nitration. europa.eu
The synthesis of substituted nitroaromatics, key precursors to compounds like (4-Chloro-5-methoxy-2-nitrophenyl)methanol, has been successfully optimized using continuous-flow microreaction processes. rsc.orgresearchgate.net Researchers have demonstrated that parameters such as temperature, reagent molar ratios, and acid concentration can be finely tuned to maximize yield and selectivity while minimizing the formation of dangerous by-products. rsc.orgnih.gov The large surface-area-to-volume ratio in flow reactors allows for superior heat dissipation, preventing the formation of hotspots that can lead to runaway reactions, a critical concern in nitration chemistry. europa.eu
In a typical optimization process for a nitration reaction, a precursor could be pumped through separate inlets along with the nitrating agent (e.g., a mixture of nitric and sulfuric acid) into a microreactor module. rsc.orgresearchgate.net The system allows for the systematic variation of conditions to identify the optimal reaction parameters.
Table 1: Example of Parameter Optimization for a Continuous-Flow Nitration of an Aromatic Precursor
| Parameter | Value Range Tested | Optimal Value | Effect on Yield/Selectivity |
| Temperature | 30 - 110 °C | 60 - 100 °C | Conversion increases with temperature, but selectivity may peak and then decline. researchgate.netnih.gov |
| H₂SO₄ Concentration | 65 - 80% | 70% | Acts as a catalyst and dehydrating agent; concentration is critical to avoid unwanted by-products. rsc.org |
| HNO₃/Substrate Ratio | 1.0 - 1.5 | 1.1 - 1.2 | A slight excess of nitric acid typically improves conversion. researchgate.net |
| Residence Time | 1 - 10 minutes | ~2 minutes | Longer times increase conversion but may also promote side reactions. |
This methodology allows for the rapid and safe identification of ideal conditions, leading to higher yields (often exceeding 94%) and improved product purity compared to traditional batch processes. nih.gov
In Situ Spectroscopic Monitoring of Reactions Involving this compound
In situ (in the reaction mixture) spectroscopic monitoring provides real-time data on a reaction's progress, offering deep insights into kinetics, mechanisms, and the formation of transient intermediates without the need for offline sampling. mpg.de For reactions involving this compound, such as the common reduction of its nitro group to form an amine, these techniques are invaluable.
Raman and Fourier-transform infrared (FTIR) spectroscopy are particularly well-suited for this purpose. acs.orgnih.gov The reduction of a nitroarene can be precisely followed by monitoring the disappearance of the characteristic vibrational bands of the nitro group (–NO₂) and the concurrent appearance of bands corresponding to the new functional group, such as an amine (–NH₂). acs.orgresearchgate.net For instance, studies using Raman spectroscopy to monitor the catalytic reduction of nitroarenes have successfully tracked the diminishing intensity of the distinct nitro stretching frequency around 1350 cm⁻¹. acs.orgresearchgate.net This allows for precise determination of the reaction endpoint, preventing over-reduction and the formation of impurities.
Flow-NMR spectroscopy is another powerful tool for non-invasive, real-time reaction monitoring that can provide detailed structural information on all species in the reaction mixture. rsc.orgrsc.org
Table 2: Characteristic Vibrational Frequencies for In Situ Monitoring of Nitro Group Reduction
| Functional Group | Spectroscopic Technique | Characteristic Band (cm⁻¹) | Observation During Reaction |
| Nitro (–NO₂) Symmetric Stretch | Raman / FTIR | ~1350 cm⁻¹ | Signal intensity decreases as the reaction proceeds. acs.orgresearchgate.net |
| Nitro (–NO₂) Asymmetric Stretch | FTIR | ~1520-1560 cm⁻¹ | Signal intensity decreases as the reaction proceeds. researchgate.net |
| Amine (N–H) Stretch | FTIR | ~3300-3500 cm⁻¹ | Signal appears and grows in intensity. |
| Amine (N–H) Bend | FTIR | ~1600 cm⁻¹ | Signal appears and grows in intensity. |
By collecting data points throughout the reaction, detailed kinetic profiles can be constructed, enabling a deeper understanding of the reaction mechanism and facilitating more robust process development.
Chemoinformatics and Data Mining for Related Compounds
Chemoinformatics applies computational methods to analyze chemical and biological data, enabling the prediction of properties for novel or untested compounds based on their structure. For a molecule like this compound, these tools can be used to mine databases of related substituted nitrobenzenes to forecast potential bioactivity or toxicity. nih.gov
A primary method in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models establish a mathematical correlation between the chemical structure of a compound and a specific property. By calculating various molecular descriptors (numerical representations of a molecule's topological, electronic, or geometric features) for a set of known substituted nitrobenzenes, a predictive model can be built. nih.govnih.gov
For example, studies have successfully used molecular connectivity indices (MCIs) and molecular orbital properties like the lowest unoccupied molecular orbital energy (Elumo) to predict the toxicity of substituted nitrobenzenes to various organisms. nih.govnih.gov Such models could be used to estimate the potential environmental impact or biological activity of this compound before its synthesis, guiding research toward safer and more effective compounds.
Table 3: Selected Molecular Descriptors Used in QSAR Models for Nitroaromatic Compounds
| Descriptor Type | Example Descriptor | Property It Represents | Potential Application |
| Electronic | Elumo (Lowest Unoccupied Molecular Orbital Energy) | Susceptibility to nucleophilic attack; electrophilicity. | Predicting reactivity and certain toxicity mechanisms. nih.gov |
| Topological | Molecular Connectivity Indices (MCIs) | Molecular size, shape, and degree of branching. | Correlating structure with physical properties and bioaccumulation. nih.gov |
| Hydrophobicity | log Kow (Octanol-Water Partition Coefficient) | Tendency of a molecule to partition into fatty vs. aqueous environments. | Predicting membrane permeability and bioaccumulation. nih.gov |
| Quantum Chemical | Partial Atomic Charges | Distribution of electrons within the molecule. | Understanding intermolecular interactions and reaction mechanisms. researchgate.net |
Machine Learning Approaches for Predicting Reactivity and Synthetic Routes
Beyond just proposing routes, ML can also predict reaction outcomes and help optimize conditions. chemrxiv.orgcmu.edu By analyzing features of the reactants, reagents, and solvents, models can predict the likelihood of a reaction's success or even its potential yield. cmu.edu This predictive power allows chemists to prioritize more promising synthetic strategies before committing to extensive laboratory work, saving significant time and resources. acs.org The integration of AI with automated robotic synthesis platforms is a further step, creating closed-loop systems where an AI designs a route, a robot executes it, and the results are fed back to the AI to refine future predictions. atomfair.com
| Step | Target Molecule | Proposed Precursors (Reactants) | Reaction Type |
| 1 | This compound | 4-Chloro-5-methoxy-2-nitrobenzaldehyde | Reduction of Aldehyde |
| 2 | 4-Chloro-5-methoxy-2-nitrobenzaldehyde | 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene | Oxidation of Benzylic Methyl Group |
| 3 | 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene | 4-Chloro-3-methoxy-toluene | Electrophilic Aromatic Nitration |
| 4 | 4-Chloro-3-methoxy-toluene | Commercially Available Starting Materials | - |
Future Research Directions for this compound: An Uncharted Territory in Synthetic and Materials Chemistry
This compound, a substituted nitroaromatic compound, currently holds a modest profile in the vast landscape of chemical research. While its basic chemical properties are documented, its potential as a versatile building block in various advanced chemical applications remains largely unexplored. This article delineates promising future research avenues for this compound, structured around a series of scientifically grounded proposals for its application in catalysis, asymmetric synthesis, photochemistry, materials science, and chemical biology.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4-Chloro-5-methoxy-2-nitrophenyl)methanol, and how can reaction conditions be optimized for purity?
- Methodology : The compound can be synthesized via multi-step reactions involving nitration, methoxylation, and chlorination of precursor aromatic systems. Cyclization using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) is a common step to form aromatic heterocycles, as seen in structurally related compounds . Optimization includes controlling reaction time, temperature, and stoichiometric ratios to minimize byproducts. Purity is enhanced via recrystallization (e.g., using ethanol) or column chromatography with silica gel .
- Characterization : Confirmation of structure and purity requires IR spectroscopy (C-O and NO₂ stretches), ¹H/¹³C NMR (aromatic protons, methoxy, and hydroxyl groups), and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- NMR Analysis : ¹H NMR will show distinct signals for the methoxy group (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.5 ppm), and the hydroxymethyl group (δ 4.5–5.0 ppm). ¹³C NMR confirms nitrophenyl (C-NO₂) and chlorinated carbons .
- IR Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1250 cm⁻¹ (C-O of methoxy) are diagnostic. The hydroxyl group appears as a broad peak ~3300 cm⁻¹ .
Advanced Research Questions
Q. What strategies mitigate conflicting data in the reactivity of this compound under varying conditions?
- Root Causes : Discrepancies arise from solvent polarity (e.g., DMSO vs. chloroform), temperature-sensitive nitro group reduction, or steric hindrance from the methoxy substituent. For example, nucleophilic substitution at the chloro position may compete with oxidation of the hydroxymethyl group .
- Resolution : Use controlled kinetic studies (e.g., varying pH, solvents) and monitor intermediates via LC-MS. Computational modeling (DFT) can predict reactive sites and transition states .
Q. How does the electronic nature of the nitro group influence the compound’s applications in medicinal chemistry?
- Mechanistic Insight : The nitro group acts as a strong electron-withdrawing group, enhancing electrophilic aromatic substitution reactivity. This property is exploited in designing prodrugs or enzyme inhibitors, where the nitro group facilitates interactions with biological targets (e.g., nitroreductases in cancer therapy) .
- Experimental Design : Evaluate bioactivity via in vitro assays (e.g., cytotoxicity against cancer cell lines) and correlate with Hammett substituent constants (σ) to quantify electronic effects .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical and functional group fidelity?
- Scale-Up Issues : Exothermic nitration/chlorination steps require precise temperature control to avoid decomposition. The hydroxymethyl group is prone to oxidation, necessitating inert atmospheres (N₂/Ar) and reducing agents (e.g., NaBH₄) during workup .
- Solutions : Use flow chemistry for exothermic steps and inline IR monitoring for real-time quality control. Purify via preparative HPLC to resolve stereochemical byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
